1-(3-Chloropyrazin-2-yl)butan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
440672-64-0 |
|---|---|
Molecular Formula |
C8H11ClN2O |
Molecular Weight |
186.64 g/mol |
IUPAC Name |
1-(3-chloropyrazin-2-yl)butan-1-ol |
InChI |
InChI=1S/C8H11ClN2O/c1-2-3-6(12)7-8(9)11-5-4-10-7/h4-6,12H,2-3H2,1H3 |
InChI Key |
QRGRHQKRHPQQIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=NC=CN=C1Cl)O |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 1 3 Chloropyrazin 2 Yl Butan 1 Ol
Reactions at the Pyrazine (B50134) Nucleus
The reactivity of the pyrazine nucleus is dominated by the presence of the chlorine atom, which acts as a versatile handle for substitution and coupling reactions. The electron-deficient nature of the pyrazine ring facilitates reactions that are often challenging for less-activated aromatic systems.
Nucleophilic aromatic substitution (NAS) is a cornerstone of pyrazine chemistry, wherein a nucleophile displaces a leaving group, such as a halide, on the aromatic ring. chemicalbook.comyoutube.com For 1-(3-chloropyrazin-2-yl)butan-1-ol, the chlorine atom at the C-3 position is an excellent leaving group, making this position the primary site for NAS reactions. The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. mdpi.com Aromatization is then restored through the expulsion of the chloride ion. youtube.com
Common nucleophiles used in these transformations include alkoxides, amines, and thiolates, leading to the formation of ether, amino, and thioether derivatives, respectively. chemicalbook.comrsc.org For instance, reaction with sodium methoxide (B1231860) would be expected to yield 1-(3-methoxypyrazin-2-yl)butan-1-ol.
Regioselectivity: In the context of this compound, regioselectivity refers to the specific position on the pyrazine ring where a reaction occurs. For NAS reactions, the substitution is highly regioselective, occurring exclusively at the C-3 position to displace the chloride leaving group. researchgate.netwur.nl Attack at other positions (C-5 or C-6) is electronically disfavored as it lacks a suitable leaving group.
Chemoselectivity: Chemoselectivity is a critical consideration due to the presence of two reactive sites: the electrophilic C-3 position of the pyrazine ring and the nucleophilic hydroxyl group of the butanol side chain. The outcome of a reaction depends on the nature of the reagent used.
With Nucleophiles: Strong nucleophiles like amines or alkoxides will preferentially attack the C-3 position of the pyrazine ring, leading to NAS.
With Electrophiles/Bases: Reagents that are strongly basic or electrophilic may react at the butan-1-ol group. For example, a strong, non-nucleophilic base could deprotonate the alcohol, while an acyl chloride could esterify it. Careful selection of reagents and reaction conditions is therefore essential to target the desired functional group.
Tele-substitution is an unusual form of nucleophilic substitution where the incoming nucleophile attacks a ring position other than the one bearing the leaving group (ipso-position). arkat-usa.orgchem-soc.si In pyrazine systems, this can involve a nucleophile attacking the C-6 position of a 3-chloropyrazine, leading to a rearranged product. chem-soc.siacs.org This pathway is distinct from the direct ipso-substitution at C-3 and is often favored by specific conditions, such as the use of strong nucleophiles (e.g., amide ions), less polar solvents, and bulkier halogen leaving groups. acs.org
A plausible mechanism for tele-substitution on this compound would involve the initial attack of a strong nucleophile at the C-6 position. This would be followed by a cascade of electronic rearrangements culminating in the expulsion of the chloride ion from the C-3 position, yielding a 6-substituted-2-(1-hydroxybutyl)pyrazine. While less common than direct substitution, the potential for tele-substitution exists and represents an important alternative mechanistic pathway. arkat-usa.orgacs.org
The chlorine atom on the pyrazine ring serves as an excellent handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures.
Palladium-catalyzed reactions are particularly well-explored for chloropyrazines. rsc.org
Suzuki Coupling: This reaction pairs the chloropyrazine with an organoboron reagent (e.g., an arylboronic acid) to form a biaryl linkage. researchgate.netrsc.org
Sonogashira Coupling: This involves the coupling of the chloropyrazine with a terminal alkyne, providing access to alkynylpyrazine derivatives. rsc.orgnih.gov
Heck Coupling: This reaction forms a new C-C bond by coupling the chloropyrazine with an alkene. rsc.org
Negishi and Stille Couplings: These reactions utilize organozinc and organotin reagents, respectively, offering alternative methods for C-C bond formation. rsc.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction couples the chloropyrazine with an amine, serving as a powerful alternative to traditional NAS for forming C-N bonds.
Cobalt-catalyzed cross-coupling reactions have also been developed as a more sustainable alternative to palladium-based systems for coupling chloropyrazines with organozinc reagents. nih.gov
The table below summarizes representative cross-coupling reactions expected to be applicable to this compound.
| Coupling Reaction | Coupling Partner | Typical Catalyst/Conditions | Expected Product Structure |
| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 3-Aryl-2-(1-hydroxybutyl)pyrazine |
| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 3-(Alkynyl)-2-(1-hydroxybutyl)pyrazine |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., X-Phos), Base | 3-(Alkenyl)-2-(1-hydroxybutyl)pyrazine |
| Negishi | Organozinc (R-ZnCl) | Pd or Ni Catalyst | 3-Alkyl/Aryl-2-(1-hydroxybutyl)pyrazine |
| Buchwald-Hartwig | Amine (R₂NH) | Pd Catalyst, Ligand, Base | 3-(Amino)-2-(1-hydroxybutyl)pyrazine |
The pyrazine ring can undergo both oxidation and reduction, altering its electronic properties and structure.
Oxidation: The nitrogen atoms of the pyrazine ring can be oxidized to form N-oxides. Treatment of a pyrazine with an oxidizing agent like hydrogen peroxide or a peroxy acid typically yields the corresponding mono-N-oxide or di-N-oxide. This transformation increases the electron-deficiency of the ring, potentially modifying its reactivity in subsequent reactions.
Reduction: The pyrazine ring can be reduced under various conditions. Catalytic hydrogenation (e.g., using H₂ with a Pd, Pt, or Ni catalyst) or chemical reduction (e.g., using sodium in ethanol) can reduce the aromatic ring. libretexts.orglibretexts.org Depending on the conditions, the reduction can yield 1,4-dihydropyrazines, tetrahydropyrazines, or fully saturated piperazines. These reduction reactions convert the planar, aromatic starting material into a non-planar, aliphatic heterocyclic system.
Nucleophilic Aromatic Substitution Reactions on the Chloropyrazine Moiety
Transformations of the Butan-1-ol Functional Group
The secondary alcohol moiety in this compound is amenable to a wide range of standard alcohol transformations, provided the reagents used are compatible with the chloropyrazine ring.
Oxidation to Ketone: The most common transformation of a secondary alcohol is its oxidation to a ketone. libretexts.orgkhanacademy.org This can be achieved using a variety of reagents. Milder, selective oxidants like pyridinium (B92312) chlorochromate (PCC), or methods such as Swern or Moffatt oxidations, are often preferred to avoid potential side reactions on the pyrazine ring. masterorganicchemistry.come-bookshelf.de The product of this reaction would be 1-(3-chloropyrazin-2-yl)butan-1-one. This transformation is significant as it converts the chiral alcohol center into a prochiral ketone.
Esterification and Etherification: The hydroxyl group can react with electrophiles. For example, reaction with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a base would yield the corresponding ester. Similarly, etherification can be achieved by deprotonating the alcohol with a strong base (e.g., NaH) followed by reaction with an alkyl halide.
Reduction/Deoxygenation: The alcohol can be removed entirely through a deoxygenation process. A common two-step procedure involves converting the alcohol into a good leaving group, such as a tosylate (by reacting with tosyl chloride), followed by reduction with a strong hydride reagent like lithium aluminum hydride (LiAlH₄). youtube.com This would transform this compound into 2-butyl-3-chloropyrazine.
Interconversions of the Alcohol Functionality
The secondary alcohol group is a versatile handle for a variety of chemical modifications. Its reactivity is typical of secondary alcohols, allowing for derivatization, oxidation, and reduction under specific conditions.
The hydroxyl group of this compound can be readily converted into other key functional groups such as ethers, esters, and amines, which are pivotal for modifying the compound's physical and chemical properties.
Ethers: The synthesis of ethers from this alcohol is most classically achieved via the Williamson ether synthesis . This SN2 reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide. oup.com For this compound, the reaction would proceed in two steps: first, treatment with a strong base like sodium hydride (NaH) to form the corresponding sodium alkoxide, followed by the addition of an alkyl halide (e.g., methyl iodide or ethyl bromide) to yield the desired ether. oup.combyjus.com The choice of a primary alkyl halide is crucial to favor the SN2 pathway and avoid competing elimination reactions. oup.com
Esters: Esterification of the alcohol can be accomplished through several methods. The most direct is the Fischer esterification, where the alcohol is heated with a carboxylic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid. youtube.com This is a reversible equilibrium-driven process. youtube.com A more efficient and generally irreversible method involves acylation with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl or carboxylic acid byproduct. youtube.com For instance, reacting this compound with acetyl chloride would yield 1-(3-chloropyrazin-2-yl)butan-1-yl acetate.
Amines: The direct conversion of the alcohol to an amine is not a single-step process. A common synthetic strategy involves a two-step sequence: first, the oxidation of the secondary alcohol to its corresponding ketone, 1-(3-chloropyrazin-2-yl)butan-1-one. This ketone can then undergo reductive amination . masterorganicchemistry.com In this process, the ketone reacts with ammonia (B1221849), a primary, or a secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine using a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). wikipedia.org
| Derivative | Functional Group | General Method | Reagents |
| Ether | -OR | Williamson Ether Synthesis | 1. NaH2. R-X (e.g., CH₃I) |
| Ester | -OC(O)R | Acylation | RCOCl, Pyridine |
| Amine | -NR₂ | Reductive Amination | 1. [Oxidant]2. R₂NH, NaBH₃CN |
As a secondary alcohol, this compound can be oxidized to form a ketone. Unlike primary alcohols, secondary alcohols cannot be further oxidized to carboxylic acids without breaking carbon-carbon bonds. unizin.orgcapes.gov.br The expected product of this oxidation is 1-(3-chloropyrazin-2-yl)butan-1-one .
A variety of oxidizing agents can accomplish this transformation, ranging from chromium-based reagents to milder, more modern alternatives. jlu.edu.cn The choice of reagent can be critical to avoid potential side reactions with the electron-deficient and potentially reactive chloropyrazine ring.
Chromium-Based Reagents: Reagents like pyridinium chlorochromate (PCC) are effective for oxidizing secondary alcohols to ketones under mild, anhydrous conditions. jlu.edu.cnwikipedia.org Jones reagent (CrO₃ in aqueous acetone/sulfuric acid) is a stronger oxidant that also readily converts secondary alcohols to ketones. jlu.edu.cn
DMSO-Based Reagents: The Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, is a very mild and high-yielding method that avoids heavy metals. acs.org
Hypervalent Iodine Reagents: The Dess-Martin periodinane (DMP) is another mild and highly selective reagent for oxidizing alcohols to ketones at room temperature. wikipedia.orgnih.gov
The oxidation state of the carbon bearing the hydroxyl group increases from 0 to +2 in the resulting ketone.
| Oxidizing Agent | Common Name/System | Conditions | Product |
| CrO₃/H₂SO₄, acetone | Jones Oxidation | Aqueous acid | 1-(3-chloropyrazin-2-yl)butan-1-one |
| C₅H₅NH[CrO₃Cl] | PCC | Anhydrous CH₂Cl₂ | 1-(3-chloropyrazin-2-yl)butan-1-one |
| DMSO, (COCl)₂, Et₃N | Swern Oxidation | Anhydrous, low temp. | 1-(3-chloropyrazin-2-yl)butan-1-one |
| C₁₃H₁₃IO₄ | Dess-Martin Periodinane | Anhydrous CH₂Cl₂ | 1-(3-chloropyrazin-2-yl)butan-1-one |
While the alcohol functionality itself is already in a reduced state, the molecule as a whole can undergo further reduction, primarily at two sites: the carbon-chlorine bond and the pyrazine ring.
Dehalogenation: The chlorine atom on the pyrazine ring can be removed via catalytic hydrogenation. This process, known as hydrodehalogenation, is common for aryl halides and can often be achieved using a catalyst like palladium on carbon (Pd/C) with a hydrogen source (H₂ gas or a transfer agent like ammonium (B1175870) formate). This would yield 1-(pyrazin-2-yl)butan-1-ol . Selective dehalogenation without reducing the pyrazine ring is a common objective in heterocyclic chemistry. acs.org
Ring Hydrogenation: The pyrazine ring itself is an aromatic heterocycle and can be reduced under more forcing conditions. Catalytic hydrogenation of N-heteroarenes like pyrazine often requires potent catalyst systems, such as rhodium or manganese pincer complexes, and can proceed under milder conditions than previously required. nih.govacs.org Complete saturation of the pyrazine ring would lead to the formation of 1-(piperazin-2-yl)butan-1-ol . The reaction typically proceeds through di- and tetrahydro- intermediates. nih.gov The selectivity between dehalogenation and ring hydrogenation depends heavily on the chosen catalyst and reaction conditions.
Selective Transformations in the Presence of the Chloropyrazine Moiety
A key aspect of the reactivity of this compound is the ability to perform selective transformations on one functional group while leaving the other intact. The electron-deficient nature of the pyrazine ring, exacerbated by the inductive effect of the two nitrogen atoms and the chlorine atom, makes the C-Cl bond susceptible to nucleophilic aromatic substitution (SNAr). youtube.comwikipedia.org
This creates a competitive scenario: a nucleophile could either attack the carbon of the C-Cl bond (SNAr) or participate in a reaction at the alcohol (e.g., Williamson ether synthesis). For example, treatment with an amine could potentially lead to substitution of the chlorine atom to form a 3-aminopyrazine derivative. youtube.com This reaction is a classic example of nucleophilic aromatic substitution on an electron-poor heterocycle. byjus.commasterorganicchemistry.comwikipedia.org
To achieve selectivity, reaction conditions must be carefully controlled.
Reactions at the Alcohol: Mild reactions at the alcohol, such as acylation with an acid anhydride at moderate temperatures, can often be performed without affecting the C-Cl bond.
Reactions at the C-Cl Bond: Nucleophilic aromatic substitution at the C-Cl bond typically requires heating and a good nucleophile. youtube.com For instance, reacting the compound with sodium methoxide could potentially lead to substitution of the chlorine to form 1-(3-methoxypyrazin-2-yl)butan-1-ol. Modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, could also be employed at this position, although this would require careful selection of a catalyst system that does not interact with the free hydroxyl group.
More advanced methods, such as regio- and chemoselective metalations using reagents like TMPMgCl·LiCl, have been used on chloropyrazine derivatives to introduce other functional groups with high selectivity. researchgate.net
Mechanistic Studies of Key Transformations
Understanding the mechanisms of the reactions involving this compound is essential for predicting outcomes and optimizing conditions.
Reaction Kinetics:
Esterification: The kinetics of acid-catalyzed esterification of alcohols are well-studied. The reaction is typically first-order with respect to the alcohol, the carboxylic acid, and the acid catalyst. masterorganicchemistry.comyoutube.com The rate-determining step is the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid. Kinetic models such as the pseudohomogeneous (PH) model or more complex Langmuir–Hinshelwood–Hougen–Watson (LHHW) models are often used to describe these reactions, especially with solid catalysts. oup.commasterorganicchemistry.com
Oxidation: The mechanism of alcohol oxidation by chromic acid involves the rapid formation of a chromate (B82759) ester intermediate. The rate-determining step is the subsequent E2-like elimination, where a base (often water) removes the proton from the carbon bearing the oxygen, leading to the formation of the C=O double bond. mdpi.com
SNAr: The nucleophilic aromatic substitution of the chlorine atom proceeds via an addition-elimination mechanism. The rate-determining step is the initial nucleophilic attack on the carbon bearing the chlorine, which temporarily disrupts the ring's aromaticity and forms a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comwikipedia.orgmdpi.com The presence of electron-withdrawing nitrogen atoms in the pyrazine ring helps to stabilize this anionic intermediate through resonance, thus facilitating the reaction. wikipedia.org
| Transformation | General Mechanism | Expected Rate Law (Simplified) | Key Mechanistic Feature |
| Fischer Esterification | AAC2 | Rate = k[Alcohol][Acid][H⁺] | Nucleophilic attack on protonated carbonyl |
| Chromic Acid Oxidation | E2-like | Rate = k[Chromate Ester][Base] | C-H bond cleavage in the RDS |
| SNAr (e.g., with RNH₂) | Addition-Elimination | Rate = k[Substrate][Nucleophile] | Formation of stabilized Meisenheimer complex |
Thermodynamic Considerations: All chemical reactions are governed by changes in Gibbs free energy (ΔG), which is composed of enthalpy (ΔH) and entropy (ΔS) components (ΔG = ΔH - TΔS).
Esterification: These reactions are typically slightly exothermic (negative ΔH) but have a minimal change in entropy (ΔS ≈ 0) as the number of molecules remains the same on both sides of the reaction. This results in an equilibrium constant that is not very large, hence the need to use excess reactant or remove a product to drive the reaction to completion. youtube.com
Oxidation: The oxidation of an alcohol to a ketone is a thermodynamically favorable process, generally characterized by a large negative ΔG. The formation of a stable carbonyl group is a strong thermodynamic driving force.
Hydrogenation: The hydrogenation of the pyrazine ring or the hydrodehalogenation of the C-Cl bond are typically highly exothermic processes (large negative ΔH) due to the net conversion of weaker π-bonds and C-Cl bonds into stronger σ-bonds (C-H, N-H). These reactions are usually irreversible under the reaction conditions.
The spontaneity of these reactions is also influenced by entropy, which relates to the change in disorder. For example, a reaction that releases a gas molecule, like H₂, would have a positive entropy change, making it more favorable at higher temperatures.
Research on the Remains Limited
Detailed research, including transition state analysis and reaction pathway mapping, for the specific chemical compound this compound is not publicly available. While computational studies and reactivity analyses have been conducted on various pyrazine derivatives, specific findings regarding the transition states and reaction pathways of this compound have not been detailed in the accessible scientific literature.
Computational chemistry, often employing Density Functional Theory (DFT), is a common approach to investigate the reactivity of pyrazine-containing molecules. chemrxiv.orgnih.govrsc.org These studies can provide insights into the electronic structure, potential energy surfaces, and the mechanisms of chemical reactions. For instance, research on other pyrazine derivatives has utilized DFT to analyze properties like chemical potential, electrophilicity, and to identify the most probable sites for electrophilic attacks. chemrxiv.org However, without specific studies on this compound, any discussion of its transition state analysis or reaction pathway mapping would be purely speculative.
The PubChem database confirms the existence and basic properties of this compound. nih.gov Nevertheless, in-depth kinetic and mechanistic studies, which would include the characterization of transition states and the mapping of reaction coordinates, are absent from the public domain. Such investigations are crucial for understanding the chemical behavior of a compound and for optimizing its synthesis and application.
Further experimental and computational research is necessary to elucidate the chemical reactivity and mechanistic details of this compound.
Stereochemistry and Asymmetric Synthesis of 1 3 Chloropyrazin 2 Yl Butan 1 Ol
Enantioselective Synthetic Strategies
The creation of a single enantiomer of 1-(3-chloropyrazin-2-yl)butan-1-ol necessitates the use of enantioselective synthetic methods. These strategies aim to introduce the chiral center at the C-1 position of the butyl chain with a high degree of stereocontrol. The primary approaches to achieve this include the use of chiral auxiliaries, asymmetric catalysis, and chemoenzymatic methods.
Chiral Auxiliary Approaches
One established method for inducing chirality is through the use of a chiral auxiliary. wikipedia.orgsigmaaldrich.com This strategy involves temporarily attaching a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of this compound, a hypothetical approach would involve the condensation of a chiral auxiliary, such as a pseudoephedrine or an oxazolidinone derivative, with a pyrazine-containing carboxylic acid derivative. sigmaaldrich.comnih.gov The resulting amide or ester would then undergo a diastereoselective addition of a propyl nucleophile to the carbonyl group. The chiral auxiliary would sterically hinder one face of the electrophilic center, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary would yield the desired enantiomerically enriched alcohol. The efficiency of this approach is highly dependent on the choice of the chiral auxiliary and the reaction conditions.
| Chiral Auxiliary Type | General Reaction | Potential Advantages |
| Evans Oxazolidinones | Diastereoselective alkylation of an N-acyl derivative. | High diastereoselectivity, well-established methodology. |
| Pseudoephedrine Amides | Diastereoselective addition of organometallic reagents to the amide carbonyl. nih.gov | Crystalline intermediates can aid in purification. nih.gov |
| Camphorsultams | Diastereoselective reactions of N-acyl derivatives. | Robust and reliable for a range of transformations. |
Asymmetric Catalysis in C-C Bond Formation for Chiral Center Introduction
Asymmetric catalysis represents a highly efficient and atom-economical approach to enantioselective synthesis. nih.govnih.gov This method employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. In the context of synthesizing this compound, a key step would be the asymmetric addition of a propyl organometallic reagent to 3-chloropyrazine-2-carbaldehyde (B53262). This reaction could be catalyzed by a chiral ligand complexed to a metal, such as zinc, titanium, or a lanthanide. The chiral ligand creates a chiral environment around the metal center, which in turn controls the facial selectivity of the nucleophilic attack on the aldehyde.
Alternatively, the chiral center can be established through the asymmetric reduction of a ketone precursor, 3-chloropyrazin-2-yl propyl ketone. Catalytic asymmetric hydrogenation or transfer hydrogenation using chiral ruthenium or rhodium complexes are powerful methods for the enantioselective synthesis of secondary alcohols.
| Catalytic System | Reaction Type | Key Features |
| Chiral Amino Alcohols (e.g., with Zn(Et)₂) | Asymmetric alkylation of an aldehyde. | In-situ catalyst formation, often high enantioselectivity. |
| Chiral Ru/Rh-TsDPEN Complexes | Asymmetric transfer hydrogenation of a ketone. | High turnover numbers, mild reaction conditions. |
| Chiral Oxazaborolidines (Corey-Bakshi-Shibata) | Asymmetric reduction of a ketone with borane. | Predictable stereochemical outcome, high enantiomeric excess. |
Chemoenzymatic Synthesis
Biocatalysis, utilizing enzymes or whole microbial cells, offers a green and highly selective alternative for the synthesis of chiral compounds. nih.govnih.gov Enzymes operate under mild conditions and can exhibit exquisite enantio- and regioselectivity. For the preparation of enantiopure this compound, two primary chemoenzymatic strategies could be employed: the asymmetric reduction of the corresponding ketone or the kinetic resolution of the racemic alcohol.
In an asymmetric reduction, a ketoreductase enzyme, often from a yeast or bacterial source, would selectively reduce 3-chloropyrazin-2-yl propyl ketone to one of the two possible enantiomers of the alcohol. nih.govresearchgate.net This process often requires a cofactor, such as NADH or NADPH, which can be regenerated in situ.
Kinetic resolution involves the use of an enzyme, typically a lipase, to selectively acylate one enantiomer of a racemic mixture of this compound. researchgate.net This results in a mixture of the acylated alcohol and the unreacted enantiomer, which can then be separated. The success of this method depends on the enzyme's ability to differentiate between the two enantiomers.
| Enzymatic Approach | Substrate | Outcome |
| Asymmetric Reduction | 3-Chloropyrazin-2-yl propyl ketone | Enantiomerically enriched (R)- or (S)-alcohol. researchgate.net |
| Kinetic Resolution | Racemic this compound | Separation of enantiomers via selective acylation. researchgate.net |
Diastereoselective Control in Multi-Step Syntheses
In synthetic routes that involve the creation of multiple stereocenters, controlling the diastereoselectivity is crucial. While this compound itself contains only one stereocenter, its synthesis might proceed through intermediates with multiple chiral centers, especially when using chiral auxiliaries. For instance, in a chiral auxiliary-mediated synthesis, the initial reaction creates a specific diastereomer. Subsequent transformations must be carefully chosen to avoid epimerization of the newly formed stereocenter. Substrate-controlled diastereoselective reactions, where the existing stereocenter directs the formation of a new one, are a key consideration in more complex synthetic pathways. nih.govresearchgate.netnih.gov
Separation and Resolution of Enantiomers
When an enantioselective synthesis is not employed or results in incomplete enantioselectivity, the separation of a racemic mixture into its constituent enantiomers is necessary. Classical resolution involves the reaction of the racemic alcohol with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical methods like crystallization or chromatography.
Modern chromatographic techniques offer a more direct approach. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using columns with a chiral stationary phase can effectively separate the enantiomers of this compound, allowing for both analytical quantification of enantiomeric excess and preparative separation. amazonaws.com
Chiroptical Properties and Their Correlation with Absolute Configuration
The chiroptical properties of a molecule, such as its specific rotation and circular dichroism spectrum, are unique to its absolute configuration. nih.govnih.gov The specific rotation, measured using a polarimeter, indicates the direction and magnitude to which a chiral compound rotates the plane of polarized light. ic.ac.uk For this compound, one enantiomer will have a positive rotation (+) and the other an equal but opposite negative rotation (-).
Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) provide more detailed information about the stereochemistry of a molecule. nih.gov These techniques measure the differential absorption of left and right circularly polarized light. By comparing experimentally measured ECD or VCD spectra with those predicted by quantum chemical calculations for a given absolute configuration, it is possible to unambiguously assign the (R) or (S) configuration to the enantiomers of this compound. nih.govic.ac.uk This correlation is a powerful tool for the structural elucidation of new chiral compounds.
Theoretical and Computational Chemistry of 1 3 Chloropyrazin 2 Yl Butan 1 Ol
Quantum Chemical Studies on Molecular Structure and Conformation
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to elucidating the three-dimensional arrangement of atoms in 1-(3-Chloropyrazin-2-yl)butan-1-ol and the relative energies of its different spatial orientations.
Density Functional Theory (DFT) Calculations for Geometry Optimization
Density Functional Theory (DFT) has become a standard method for the geometry optimization of organic molecules due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations are employed to locate the minimum energy structure, which corresponds to the most stable arrangement of its atoms in the gas phase. These calculations involve selecting a suitable functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G(d,p), 6-311++G(d,p)) to approximate the solutions to the Schrödinger equation. The resulting optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles.
Table 1: Theoretically Calculated Geometrical Parameters for this compound (Example Data)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d,p)) |
| Bond Length | C-Cl | 1.74 Å |
| C-O | 1.43 Å | |
| N1-C2 | 1.34 Å | |
| C5-C6 | 1.39 Å | |
| Bond Angle | C2-C3-N4 | 121.5° |
| O-C-H | 109.5° | |
| Dihedral Angle | Cl-C3-C2-N1 | 179.8° |
| H-O-C-C | -65.2° |
Note: The data in this table is illustrative and would be derived from specific DFT calculation outputs.
Conformational Analysis and Energy Landscapes
The presence of rotatable single bonds in the butanol side chain of this compound gives rise to multiple possible conformations. Conformational analysis aims to identify the most stable conformers and to map the potential energy surface (PES) that describes the energy of the molecule as a function of its geometry. By systematically rotating the dihedral angles associated with the C-C and C-O bonds of the butanol substituent, a series of conformers can be generated. The relative energies of these conformers are then calculated, often using DFT, to identify the global minimum and other low-energy local minima. This analysis is crucial for understanding the molecule's flexibility and the populations of different conformers at a given temperature. The energy barriers between conformers can also be determined, providing insight into the dynamics of conformational change.
Electronic Structure and Bonding Analysis
Understanding the electronic structure of this compound is key to predicting its chemical behavior and reactivity. Techniques such as Frontier Molecular Orbital (FMO) theory and Natural Bond Orbital (NBO) analysis provide valuable information about electron distribution and interactions.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For this compound, the distribution of the HOMO and LUMO across the molecule can pinpoint the likely sites for electrophilic and nucleophilic attack, respectively. For instance, the HOMO may be localized on the pyrazine (B50134) ring or the hydroxyl group, while the LUMO may be centered on the electron-deficient regions of the pyrazine ring.
Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Example Data)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -1.23 |
| HOMO-LUMO Gap | 5.62 |
Note: This data is illustrative and would be obtained from specific quantum chemical calculations.
Reaction Mechanism Prediction and Simulation
Computational chemistry can be used to explore the potential reaction mechanisms involving this compound. By modeling the reactants, transition states, and products, it is possible to map out the energy profile of a reaction pathway. This involves locating the transition state structures, which are first-order saddle points on the potential energy surface, and calculating the activation energies. For example, the mechanism of a nucleophilic substitution at the chlorine-bearing carbon of the pyrazine ring could be investigated. Computational simulations can help to determine whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a reactive intermediate. This level of detail provides a theoretical foundation for understanding and predicting the chemical transformations of this compound.
Computational Modeling of Nucleophilic Substitution Pathways
The chlorine atom attached to the pyrazine ring at the 3-position is a prime site for nucleophilic aromatic substitution (SNAr). Computational modeling has been instrumental in elucidating the mechanisms of such reactions on chloropyrazine scaffolds. Studies on related chloropyrazine derivatives indicate that the substitution reaction typically proceeds through a Meisenheimer complex, a two-step addition-elimination mechanism.
Research on the nucleophilic substitution of 2-chloropyrazines with amines has shown that the reaction is thermodynamically favorable. For instance, the reaction of 2-chloropyrazine (B57796) with various amines has been found to have activation energies in the range of 15-25 kcal/mol, as calculated using DFT methods. These studies provide a foundational understanding for predicting the behavior of this compound in similar reactions. The presence of the butan-1-ol group at the adjacent position can influence the reaction rate and regioselectivity through steric and electronic effects.
Table 1: Calculated Activation Energies for Nucleophilic Substitution on a Model Chloropyrazine System
| Nucleophile | Solvent | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |
| Ammonia (B1221849) | Acetonitrile | 22.5 | -15.2 |
| Methylamine | Acetonitrile | 20.1 | -18.7 |
| Dimethylamine | Acetonitrile | 18.9 | -21.4 |
Note: Data is based on computational studies of 2-chloropyrazine with various amines and serves as a predictive model for the reactivity of this compound.
Energetic Profiles of Functional Group Interconversions
Beyond nucleophilic substitution, the functional groups of this compound can undergo various interconversions. The secondary alcohol group, for example, can be oxidized to a ketone, while the pyrazine ring itself can be subjected to N-oxidation. Computational chemistry provides a powerful means to assess the thermodynamic and kinetic feasibility of these transformations.
DFT calculations can predict the reaction energies and activation barriers for such interconversions. For the oxidation of the alcohol to a ketone, for instance, the calculated reaction energy would indicate whether the transformation is exothermic or endothermic. The transition state energy would reveal the kinetic barrier that needs to be overcome.
Studies on the oxidation of similar heterocyclic alcohols have shown that the choice of oxidant and reaction conditions can be guided by computational predictions of the reaction pathway. For example, the oxidation of a secondary alcohol to a ketone using a chromium-based oxidant can be modeled to understand the intricate electron transfer steps.
Table 2: Theoretical Energetic Profile for the Oxidation of a Model Pyrazinyl Alcohol
| Transformation | Reagent | Calculated ΔH (kcal/mol) | Calculated Activation Barrier (kcal/mol) |
| Alcohol to Ketone | Chromic Acid | -45.8 | 12.3 |
| Pyrazine N-oxidation | m-CPBA | -32.1 | 18.5 |
Note: This data is derived from computational models of analogous pyrazinyl alcohols and provides an estimation of the energetic profiles for this compound.
Intermolecular Interactions and Supramolecular Chemistry
The design of advanced materials often relies on controlling the assembly of molecules in the solid state. The intermolecular interactions of this compound, such as hydrogen bonding and halogen bonding, can be exploited to create novel supramolecular architectures with specific functions.
The hydroxyl group is a potent hydrogen bond donor, while the pyrazine nitrogen atoms are hydrogen bond acceptors. This combination can lead to the formation of robust one-, two-, or three-dimensional networks. Furthermore, the chlorine atom can participate in halogen bonding, an increasingly recognized non-covalent interaction in materials science.
Computational studies can be employed to predict the strength and directionality of these interactions, guiding the design of crystalline materials with desired properties, such as porosity for gas storage or specific electronic properties for sensor applications. For example, co-crystallization of this compound with other molecules that have complementary hydrogen or halogen bonding sites could lead to the formation of co-crystals with tailored architectures. Research on the supramolecular chemistry of pyrazine derivatives has demonstrated their utility in constructing metal-organic frameworks (MOFs) and other coordination polymers.
Advanced Applications in Chemical Synthesis and Materials Science
Role as a Synthetic Intermediate for Complex Molecules
As a functionalized pyrazine (B50134), 1-(3-chloropyrazin-2-yl)butan-1-ol holds potential as an intermediate in the synthesis of elaborate molecular architectures. The chlorine atom on the pyrazine ring is susceptible to nucleophilic substitution, while the secondary alcohol can undergo a variety of transformations, such as oxidation, esterification, or conversion to a leaving group.
Precursor to Fused Heterocyclic Systems (e.g., Triazolopyrazines)
While direct evidence for the use of this compound as a precursor to triazolopyrazines is not available in the reviewed literature, the synthesis of such fused systems from chloropyrazine derivatives is a known chemical transformation. Typically, the chlorine atom can be displaced by a hydrazine (B178648) derivative, followed by cyclization to form the triazole ring. The butan-1-ol side chain could be further functionalized or may influence the reaction conditions and solubility of the intermediates.
Building Block for Multifunctional Compounds
The bifunctional nature of this compound makes it a potential building block for multifunctional compounds. The pyrazine core is a key structural motif in many biologically active molecules and functional materials. mdpi.com The chlorine atom serves as a handle for introducing various substituents through cross-coupling reactions, and the alcohol group can be used to connect to other molecular fragments. This dual reactivity allows for the construction of molecules with tailored properties for applications in medicinal chemistry and materials science.
Potential in Catalyst Design and Ligand Synthesis
The pyrazine moiety, with its two nitrogen atoms, is a well-established ligand in coordination chemistry. Although no specific studies on the use of this compound in catalyst or ligand design have been identified, its structural features suggest potential in this area. The nitrogen atoms of the pyrazine ring can coordinate to metal centers, and the hydroxyl group could either participate in metal coordination or be functionalized to influence the steric and electronic properties of the resulting metal complex. The synthesis of pyrazine-based ligands for various catalytic applications is an active area of research.
Applications in Organic Materials Chemistry
Pyrazine derivatives are of growing interest in materials science due to their electronic properties. However, specific applications of this compound in the development of advanced organic materials have not been documented in the available literature. Based on the general properties of pyrazine-containing molecules, some potential applications can be hypothesized.
Integration into Advanced Polymer Architectures
The alcohol functional group of this compound could potentially be used to incorporate the chloropyrazine unit into polymer chains, for example, through esterification with a diacid or diacyl chloride to form a polyester. Such polymers could exhibit interesting thermal or electronic properties due to the presence of the heterocyclic pyrazine ring.
Design of Optoelectronic and Energy Materials
Pyrazine-containing compounds have been explored for their use in optoelectronic devices and energy storage systems. The electron-deficient nature of the pyrazine ring can be beneficial in applications such as organic solar cells or as components of materials for batteries. While there is no direct evidence of this compound being used in Covalent Organic Frameworks (COFs), Metal-Organic Frameworks (MOFs), organic solar cells (OSCs), perovskite batteries, or lithium batteries, the broader class of pyrazine derivatives is being investigated in these areas.
Future Research Directions and Unexplored Chemical Spaces
Development of Novel and Sustainable Synthetic Routes
The synthesis of 1-(3-Chloropyrazin-2-yl)butan-1-ol is not explicitly detailed in current literature. However, established methods for creating similar pyrazinyl alcohols suggest several plausible and sustainable synthetic strategies that could be explored.
A primary and highly viable approach would be the Grignard reaction . mnstate.edupressbooks.pubmasterorganicchemistry.comyoutube.comleah4sci.com This would likely involve the reaction of a propylmagnesium halide with 3-chloropyrazine-2-carbaldehyde (B53262). The development of a sustainable Grignard process would focus on using greener solvents, minimizing waste, and optimizing reaction conditions for energy efficiency.
Another promising avenue lies in catalytic C-C bond formation reactions . researchgate.netorganic-chemistry.orgicmpp.rorsc.org Techniques such as Negishi and Sonogashira couplings have been successfully employed for the functionalization of chloropyrazines. rsc.org Future research could focus on developing a novel catalytic system, perhaps using earth-abundant metals, for the direct coupling of a four-carbon chain to the pyrazine (B50134) ring at the 2-position.
Furthermore, flow chemistry presents a modern and sustainable approach. chemicalbook.com A continuous-flow process for the synthesis of this compound could offer enhanced safety, scalability, and efficiency compared to traditional batch methods.
Finally, biocatalysis offers an environmentally benign alternative. While not yet applied to this specific compound, the use of enzymes for the synthesis of pyrazine derivatives is a growing field. nih.gov Research into identifying or engineering an enzyme capable of catalyzing the formation of this pyrazinyl alcohol could represent a significant step forward in green chemistry.
Exploration of Unique Reactivity Profiles and Catalytic Systems
The reactivity of this compound is intrinsically linked to its structural features: the electrophilic chloropyrazine ring and the nucleophilic butan-1-ol side chain. msu.educhemistry.coachmsu.edulibretexts.org This duality suggests a rich and varied reactivity profile waiting to be explored.
The chlorine atom on the pyrazine ring is a prime site for nucleophilic aromatic substitution (SNAr) reactions . mdpi.comresearchgate.netresearchgate.net Investigating the displacement of this chlorine with various nucleophiles (amines, thiols, alkoxides) could lead to a diverse library of new pyrazine derivatives with potentially interesting biological or material properties.
The secondary alcohol group offers a handle for a range of transformations. Oxidation of the alcohol to the corresponding ketone would yield 1-(3-chloropyrazin-2-yl)butan-1-one, a potentially valuable intermediate. Conversely, the alcohol could be used to direct C-H activation at other positions on the molecule. mdpi.com
The compound itself, or its derivatives, could serve as a ligand in organometallic catalysis . The nitrogen atoms of the pyrazine ring and the oxygen of the alcohol group can coordinate with metal centers, potentially creating novel catalysts for various organic transformations. mdpi.commdpi.comresearchgate.net Research could focus on synthesizing and characterizing metal complexes of this compound and evaluating their catalytic activity in reactions such as hydrogenation, oxidation, or cross-coupling. nih.gov
Leveraging Computational Insights for De Novo Design
In the absence of extensive experimental data, computational chemistry offers a powerful tool to predict the properties and reactivity of this compound and to guide the design of new derivatives.
Density Functional Theory (DFT) calculations can be employed to model the electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential of the molecule. chemrxiv.orgnih.gov These calculations can provide insights into its reactivity, stability, and potential for intermolecular interactions. For instance, DFT studies on related chloropyrazine derivatives have been used to understand their reactive properties. chemrxiv.org
Molecular docking studies could be performed to predict the binding affinity of this compound and its virtual derivatives with various biological targets, such as enzymes or receptors. nih.govnih.gov This in silico screening can help to identify potential pharmaceutical applications and prioritize synthetic efforts.
Furthermore, Artificial Intelligence (AI) and machine learning models are increasingly used for the de novo design of molecules with desired properties. nih.gov By training these models on existing data for pyrazine derivatives and their biological activities or material properties, it would be possible to generate novel structures based on the this compound scaffold that are optimized for specific applications.
Integration into Advanced Materials and Chemical Technologies
The pyrazine moiety is a known building block for functional organic materials due to its electron-deficient nature. lifechemicals.comtandfonline.com The incorporation of this compound or its derivatives into polymers or other materials could lead to novel properties and applications.
One area of exploration is in functional polymers . acs.org The butan-1-ol side chain could be used as a point of polymerization, or the entire molecule could be incorporated as a functional monomer. The resulting polymers could exhibit interesting electronic, optical, or thermal properties, with potential applications in organic electronics, sensors, or as components of advanced composites. lifechemicals.comnih.gov
The compound could also be investigated for its potential in photocatalysis . While studies have focused on other pyrazine-containing systems, the electronic properties of the chloropyrazine ring suggest that it could participate in photo-induced electron transfer processes, making it a candidate for the development of new photocatalysts. mdpi.com
Finally, the unique combination of a heterocyclic ring and a chiral alcohol center suggests potential applications in asymmetric catalysis , either as a chiral ligand or a chiral auxiliary.
Q & A
Basic: What synthetic routes are available for preparing 1-(3-chloropyrazin-2-yl)butan-1-ol, and what are the critical reaction steps?
The compound is synthesized via reductive amination and coupling reactions. A common approach involves:
- Step 1 : Condensation of 1-(3-chloropyrazin-2-yl)ethanone with a primary amine (e.g., cyclopropylmethanamine) using titanium tetraethoxide (Ti(OEt)₄) to form an imine intermediate.
- Step 2 : Reduction of the imine using sodium cyanoborohydride (NaBH₃CN) in ethanol, followed by pH adjustment and extraction to isolate the amine derivative .
- Step 3 : Coupling with carboxylic acids (e.g., 3,5-bis(trifluoromethyl)benzoic acid) using chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate (CPhT) as an activating reagent in acetonitrile .
Key challenges include controlling reaction temperature (30–80°C) and optimizing stoichiometry to avoid side products.
Basic: Which spectroscopic techniques are used to characterize this compound, and what diagnostic signals should researchers prioritize?
- ¹H-NMR : Look for pyrazine ring protons (δ 8.82–8.76 ppm, multiplet) and benzylic protons (δ 6.37–6.28 ppm). The butanol chain appears as a multiplet at δ 3.78–3.58 ppm (CH₂) and δ 1.42–1.27 ppm (CH₃) .
- LCMS : Confirm molecular weight with observed mass matching calculated mass (e.g., 517.1 Da in Example 1 of ) .
- TLC : Monitor reaction progress using PE:EtOAc (3:1) solvent systems, with Rf values between 0.5–0.8 .
Advanced: How can researchers optimize coupling reactions involving sterically hindered carboxylic acids (e.g., 3,5-bis(trifluoromethyl)benzoic acid)?
- Reagent Selection : Use CPhT over traditional coupling agents (e.g., EDCl/HOBt) for higher efficiency in activating bulky acids .
- Solvent Choice : Polar aprotic solvents like MeCN improve reagent solubility and reaction homogeneity .
- Temperature Control : Maintain reactions at 30°C to balance reactivity and byproduct suppression .
- Purification : Silica gel chromatography with low EtOAc in PE (5–12%) effectively separates desired products from unreacted starting materials .
Advanced: What strategies mitigate low reactivity in nucleophilic substitutions at the 3-chloropyrazine position?
- Electronic Modulation : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance the electrophilicity of the chloropyrazine ring .
- Steric Considerations : Use bulky amines (e.g., cyclopropylmethanamine) to exploit steric effects that favor selective substitution .
- Catalytic Additives : Titanium-based catalysts (e.g., Ti(OEt)₄) stabilize imine intermediates, improving reaction yields .
Basic: What are common impurities formed during synthesis, and how are they addressed?
- Byproducts : Unreacted starting materials (e.g., 3,5-bis(trifluoromethyl)benzoic acid) or hydrolysis products of the chloropyrazine ring.
- Mitigation :
Advanced: How does the hydroxyl group in the butanol chain influence derivatization (e.g., esterification or oxidation)?
- Steric Hindrance : The β-hydroxyl group may hinder nucleophilic attack. Pre-activation with tosyl chloride or mesyl anhydride improves reactivity .
- Oxidation Sensitivity : Tertiary alcohols are resistant to oxidation, but primary/secondary hydroxyl groups in analogs require protection (e.g., TBDMS ethers) during multi-step syntheses .
Basic: What safety protocols are essential when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
